5-Nitro-2-Furaldehyde (4-Hydroxy-6-Methylpyrimidin-2-Yl)-Hydrazone
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Overview
Description
5-Nitro-2-Furaldehyde (4-Hydroxy-6-Methylpyrimidin-2-Yl)-Hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nitrofuran moiety and a pyrimidine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-Furaldehyde (4-Hydroxy-6-Methylpyrimidin-2-Yl)-Hydrazone typically involves the condensation of 5-nitro-2-furaldehyde with 4-hydroxy-6-methylpyrimidine-2-hydrazone. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-Furaldehyde (4-Hydroxy-6-Methylpyrimidin-2-Yl)-Hydrazone undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives with altered electronic properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Substituted furan and pyrimidine derivatives with diverse functionalities.
Scientific Research Applications
5-Nitro-2-Furaldehyde (4-Hydroxy-6-Methylpyrimidin-2-Yl)-Hydrazone has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-Furaldehyde (4-Hydroxy-6-Methylpyrimidin-2-Yl)-Hydrazone involves its interaction with cellular components, leading to the disruption of essential biological processes. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can damage cellular DNA and proteins. The pyrimidine ring may interact with nucleic acids, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-Furaldehyde Hydrazone: Lacks the pyrimidine ring, resulting in different reactivity and biological activity.
4-Hydroxy-6-Methylpyrimidine-2-Yl)-Hydrazone: Lacks the nitrofuran moiety, leading to reduced antimicrobial properties.
Uniqueness
5-Nitro-2-Furaldehyde (4-Hydroxy-6-Methylpyrimidin-2-Yl)-Hydrazone is unique due to the combination of the nitrofuran and pyrimidine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-methyl-2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O4/c1-6-4-8(16)13-10(12-6)14-11-5-7-2-3-9(19-7)15(17)18/h2-5H,1H3,(H2,12,13,14,16)/b11-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKZNODGBBNCRM-VZUCSPMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13293-13-5 |
Source
|
Record name | NSC89284 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-NITRO-2-FURALDEHYDE (4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)-HYDRAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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